Methyl 3-chloro-5-cyanobenzoate
Overview
Description
Methyl 3-chloro-5-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO2. It is characterized by a benzene ring substituted with a methyl group, a chlorine atom, and a cyano group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
From 3-chlorobenzoic acid: The compound can be synthesized by reacting 3-chlorobenzoic acid with chloroform and a base, followed by the addition of methyl iodide.
From 3-chloro-5-cyanobenzoic acid: Another method involves the esterification of 3-chloro-5-cyanobenzoic acid using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Methyl 3-chloro-5-cyanobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which Methyl 3-chloro-5-cyanobenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Methyl 3-chlorobenzoate: Similar structure but lacks the cyano group.
Methyl 5-cyanobenzoate: Similar structure but lacks the chlorine atom.
Methyl 3-cyanobenzoate: Similar structure but has the cyano group at a different position.
Uniqueness: Methyl 3-chloro-5-cyanobenzoate is unique due to the presence of both chlorine and cyano groups on the benzene ring, which influences its reactivity and potential applications. This combination of functional groups allows for a wider range of chemical transformations compared to its similar counterparts.
Properties
IUPAC Name |
methyl 3-chloro-5-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFSHLLQXPNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254468 | |
Record name | Benzoic acid, 3-chloro-5-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327056-72-4 | |
Record name | Benzoic acid, 3-chloro-5-cyano-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327056-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-5-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 327056-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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